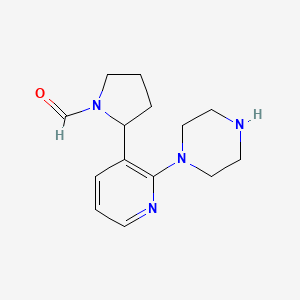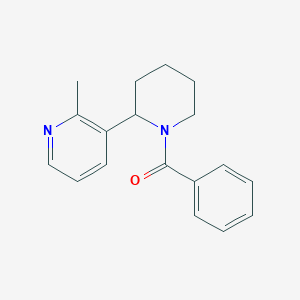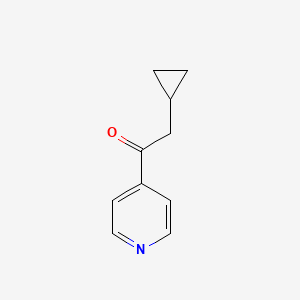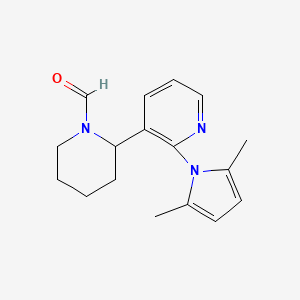
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)-6-hydroxypyrimidine: Shares the pyrimidine moiety but lacks the piperazine ring.
Piperazin-2-one: Contains the piperazine ring but lacks the pyrimidine moiety.
tert-Butylpyrimidine derivatives: Similar structure with variations in the substituents on the pyrimidine ring.
Uniqueness
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is unique due to the combination of the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N4O2 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
4-tert-butyl-2-(3-oxopiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)8-6-9(17)15-11(14-8)16-5-4-13-10(18)7-16/h6H,4-5,7H2,1-3H3,(H,13,18)(H,14,15,17) |
Clé InChI |
FLHBMFFXFYRXSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)










